4-(3-chloro-2-fluorophenoxy)-3-fluoroaniline
Overview
Description
4-(3-chloro-2-fluorophenoxy)-3-fluoroaniline is a chemical compound with the molecular formula C12H8ClF2NO. It is a derivative of aniline, characterized by the presence of fluorine and chlorine atoms on the phenoxy and aniline rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chloro-2-fluorophenoxy)-3-fluoroaniline typically involves the nucleophilic aromatic substitution reaction. One common method includes the reaction of 3-chloro-2-fluorophenol with 3-fluoro-4-nitroaniline in the presence of a base, followed by reduction of the nitro group to an amine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4-(3-chloro-2-fluorophenoxy)-3-fluoroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group to an amine is a key step in its synthesis.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.
Substitution: Bases such as sodium hydroxide or potassium carbonate are commonly used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: The primary amine derivative.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-chloro-2-fluorophenoxy)-3-fluoroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly as a building block for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-chloro-2-fluorophenoxy)-3-fluoroaniline depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of fluorine and chlorine atoms can influence its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-(3-fluorophenoxy)aniline
- 3-Chloro-2-(3-chloro-4-fluorophenoxy)aniline
- 4-(4-amino-2-fluorophenoxy)-2-pyridinylamine
Uniqueness
4-(3-chloro-2-fluorophenoxy)-3-fluoroaniline is unique due to the specific arrangement of fluorine and chlorine atoms, which can significantly affect its chemical properties and reactivity. This makes it a valuable compound for developing new materials and pharmaceuticals with tailored properties .
Properties
IUPAC Name |
4-(3-chloro-2-fluorophenoxy)-3-fluoroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF2NO/c13-8-2-1-3-11(12(8)15)17-10-5-4-7(16)6-9(10)14/h1-6H,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLAMCDVNMXJZMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)OC2=C(C=C(C=C2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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